molecular formula C10H15NO B098238 2-(4-Methoxy-3-methylphenyl)ethylamine CAS No. 18149-08-1

2-(4-Methoxy-3-methylphenyl)ethylamine

Cat. No. B098238
CAS RN: 18149-08-1
M. Wt: 165.23 g/mol
InChI Key: NBFFCNUWKJZAKU-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)ethylamine is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxy-3-methylphenyl)ethylamine consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . It has a molar refractivity of 50.8±0.3 cm³ .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ and a boiling point of 260.6±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C, and the enthalpy of vaporization is 49.8±3.0 kJ/mol . The flash point is 109.4±16.4 °C . It has a polar surface area of 35 Ų and a molar volume of 166.2±3.0 cm³ .

Scientific Research Applications

Synthesis of Other Compounds

The compound “2-(4-Methoxy-3-methyl-phenyl)-ethylamine” can serve as a starting material for the synthesis of many other compounds. For instance, it can be used to synthesize azo dyes and dithiocarbamate .

Crystal Structure Studies

This compound can be used in crystal structure studies. The molecular structures of related compounds have been reported, and these compounds crystallize as monomeric entities in orthorhombic and monoclinic crystal systems .

DNA Binding Studies

Related compounds have been used in DNA binding studies. These studies explore an intercalative binding mode, which is confirmed by UV-Visible spectroscopy and viscometry .

In Silico Studies

In silico studies have been performed on related compounds. These studies suggest that the reported compounds obey the rules of drug-likeness .

Anticancer Drug Development

Organotin (IV) compounds, which can be synthesized from this compound, have found applications in anticancer drug development due to their significant results .

Use in Fungicides, Pesticides, and Anti-inflammatory Agents

Organotin (IV) compounds have also been used as fungicides, pesticides, and anti-inflammatory agents .

Mechanism of Action

A study used 2-(4-methoxy-3-methylphenyl)ethylamine as a simplified model system to study the polymerization mechanism of dopamine .

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFFCNUWKJZAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424471
Record name 2-(4-Methoxy-3-methylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-methylphenyl)ethylamine

CAS RN

18149-08-1
Record name 2-(4-Methoxy-3-methylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-3-methylphenyl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 2-methyl-4-[(E)-2-nitroethenyl]phenyl ether (7.89 g; 40.88 mmol) in dry THF (50 ml) was added to borane (245 ml of 1M solution in THF; 245 mmol), under nitrogen, dropwise over 20 minutes. The reaction mixture was then heated to 90C. After 14 hr it was cooled to rt and ice-cold water (100 ml) was added dropwise over 30 minutes. The pH was adjusted to ˜2 with 1N HCl and heated to reflux for 5 hr. Upon cooling, the reaction mixture was extracted with ethyl ether (2×300 ml) and the ether phases were discarded. The pH of the aqueous phase was adjusted to 10 with 1N NaOH and extracted with ethyl ether (2×200 ml). The combined organic phases were dried over MgSO4, filtered and concentrated to provide 2-(4-methoxy-3-methylphenyl)ethanamine (5.46 g; 81% yield), which was used without any further purification.
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
90C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-(4-methoxy-3-methylphenyl)ethylamine (MOE) a suitable model for studying polydopamine formation?

A: Polydopamine (PDA), while possessing remarkable properties, presents challenges in deciphering its exact structure and polymerization mechanism due to its insolubility []. MOE, structurally similar to DA but with fewer active sites, provides a simplified system. This simplification allows researchers to isolate specific reaction pathways that might be overshadowed in the more complex DA polymerization. The research utilized UV-Vis spectroscopy and single-molecule force spectroscopy to demonstrate that MOE undergoes free radical polymerization under both acidic and alkaline conditions in the presence of ammonium persulfate (APS), a polymerization initiator []. By drawing parallels between MOE and DA, researchers propose that free radical polymerization could be a contributing mechanism, among others, in PDA formation, shedding light on the structural complexity of PDA [].

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